3-Ethyl-4-methyl-2-pentene
Overview
Description
“3-Ethyl-4-methyl-2-pentene” is a chemical compound with the molecular formula C8H16 . It is an alkene, which is a type of hydrocarbon that contains a carbon-carbon double bond .
Molecular Structure Analysis
The molecular structure of “3-Ethyl-4-methyl-2-pentene” can be represented by the InChI string: InChI=1S/C8H16/c1-5-8(6-2)7(3)4/h5,7H,6H2,1-4H3
. This indicates that the compound has a carbon backbone with a double bond and various substituents .
Scientific Research Applications
Copolymer Synthesis and Characterization : Ethylene/4-methyl-1-pentene copolymers synthesized using a "constrained geometry catalyst" can be characterized by 13C NMR. This allows for the evaluation of regio- and stereoirregularities and the full determination of dyad and triad copolymers (Losio, Boccia, & Sacchi, 2008).
Chemical Structure Investigation : Studies have identified the geometry of two geometric isomers in ethyl 2-cyano-3-methyl-4-phenyl-2-pentenoate, which aids in the assignment of their chemistry (Giralt, López, & Álvarez, 1975).
Catalytic Isomerization : The isomerization of 4-methyl-1-pentene with nickel-containing catalytic systems is most rapidly achieved with P(OC2H5)3. This results in a specific reaction scheme and kinetic equations (Mitkova, Kurtev, Ganev, & Taube, 1995).
Polymerization and Copolymerization : New monocyclopentadienylamido complexes enhance copolymerization activity and incorporation of 4-methyl-1-pentene into polyethylene chains. They also increase copolymer molecular weight, significantly depending on ligand substitution patterns and metal atoms (Xu & Cheng, 2001).
Energy Storage Applications : Poly-4-methyl-1-pentene composites show potential for energy storage applications in electrical capacitors due to their high energy density, breakdown strength, low dielectric loss, and high-temperature capabilities (Ghule, Laad, & Tiwari, 2021).
properties
IUPAC Name |
(E)-3-ethyl-4-methylpent-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-5-8(6-2)7(3)4/h5,7H,6H2,1-4H3/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTFDBMUTNIZGD-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C)/C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-4-methyl-2-pentene | |
CAS RN |
19780-68-8 | |
Record name | 3-Ethyl-4-methyl-2-pentene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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